molecular formula C11H9N3O3 B1482796 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098090-52-7

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1482796
CAS RN: 2098090-52-7
M. Wt: 231.21 g/mol
InChI Key: JWYRSMSOOKNRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (FPA) is a pyridine-based carboxylic acid that has been extensively studied in recent years due to its wide range of applications in scientific research. FPA has been used in a variety of fields, including synthesis, drug development, and biochemistry.

Scientific Research Applications

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug development, and as a fluorescent probe for studying biochemical and physiological processes. 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has also been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules.

Mechanism of Action

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The effects of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid on biochemical and physiological processes are still being studied. However, it has been shown to have a variety of effects, including increasing acetylcholine levels in the brain, inhibiting the breakdown of proteins, and increasing the activity of certain enzymes. 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has also been shown to have anti-inflammatory effects and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid can be used to study a wide range of biochemical and physiological processes. However, 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is not suitable for use in humans or animals, as it can have toxic effects.

Future Directions

The potential applications of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid in scientific research are still being explored. Future research could focus on developing new methods of synthesis, exploring the effects of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid on different biochemical and physiological processes, and developing new uses for 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid in drug development and organic synthesis. Additionally, further research into the mechanism of action of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid could lead to more effective treatments for neurological disorders.

properties

IUPAC Name

2-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-1-3-12-4-2-8/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYRSMSOOKNRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
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2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
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2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid

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